molecular formula C26H37ClF3NO4Si2 B587151 rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 CAS No. 1329840-70-1

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4

Cat. No.: B587151
CAS No.: 1329840-70-1
M. Wt: 580.225
InChI Key: CZLOCSCGTRCIBH-AREBVXNXSA-N
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Description

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4: is a deuterated analog of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz. It is a biochemical compound used primarily in proteomics research. The compound has a molecular formula of C26H33D4ClF3NO4Si2 and a molecular weight of 580.22 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl groups and the incorporation of deuterium atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Employed in studies involving metabolic pathways and enzyme interactions.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Efavirenz and its analogs.

    Industry: Applied in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s deuterated nature allows for detailed studies of metabolic pathways and enzyme kinetics. The pathways involved may include those related to drug metabolism and detoxification .

Comparison with Similar Compounds

    Efavirenz: The parent compound, used as an antiretroviral drug.

    rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz: The non-deuterated analog.

    8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4: A hydroxylated derivative.

    O-tert-Butyl-2-hydroxy Efavirenz-D5: Another deuterated analog with different functional groups.

Uniqueness: rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 is unique due to its deuterated nature, which provides advantages in metabolic studies and analytical applications. The presence of deuterium atoms allows for more precise tracking and analysis in various research settings .

Properties

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetradeuteriocyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37ClF3NO4Si2/c1-22(2,3)36(7,8)34-19-16-17(27)15-18-20(19)31-21(32)33-25(18,26(28,29)30)14-13-24(11-12-24)35-37(9,10)23(4,5)6/h15-16H,11-12H2,1-10H3,(H,31,32)/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLOCSCGTRCIBH-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3(CC3)O[Si](C)(C)C(C)(C)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClF3NO4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747162
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329840-70-1
Record name 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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